molecular formula C6H2Cl3I B050289 1,2,4-Trichloro-5-iodobenzene CAS No. 7145-82-6

1,2,4-Trichloro-5-iodobenzene

Cat. No.: B050289
CAS No.: 7145-82-6
M. Wt: 307.3 g/mol
InChI Key: KKXMBRLCXIPURK-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-iodobenzene is an aromatic compound with the molecular formula C₆H₂Cl₃I. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one by an iodine atom. This compound is known for its use as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-5-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,2,4-trichlorobenzene. This reaction typically requires the presence of an oxidizing agent such as nitric acid or a catalyst like copper(II) chloride to facilitate the substitution of a hydrogen atom with an iodine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,4-Trichloro-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-iodobenzene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The presence of electron-withdrawing chlorine atoms and the iodine atom makes the benzene ring highly reactive towards nucleophiles and catalysts. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trichloro-5-iodobenzene is unique due to the presence of the iodine atom, which enhances its reactivity in coupling reactions compared to its bromine and fluorine analogs. This makes it a valuable compound in organic synthesis and material science .

Biological Activity

1,2,4-Trichloro-5-iodobenzene (TCIB) is an organic compound with the molecular formula C₆H₂Cl₃I. This compound is notable for its structural configuration, which includes three chlorine atoms and one iodine atom attached to a benzene ring. While TCIB itself does not exhibit significant biological activity directly, it serves as an important precursor in the synthesis of various biologically active compounds. This article explores the biological activity associated with TCIB, its synthesis, and its applications in pharmacology.

This compound has a molecular weight of approximately 307.34 g/mol. Its unique halogenated structure enhances its reactivity and utility in chemical synthesis. The compound can be synthesized through various methods, including halogenation reactions involving chlorination and iodination of benzene derivatives.

Table 1: Comparison of Halogenated Aromatic Compounds

Compound NameMolecular FormulaUnique Features
1,2-DichlorobenzeneC₆H₄Cl₂Contains only two chlorine substituents
1,2,4-TrichlorobenzeneC₆H₃Cl₃Lacks iodine; all substituents are chlorine
1-Iodo-2-chlorobenzeneC₆H₄ClIContains only one chlorine atom
This compound C₆H₂Cl₃I Unique combination of iodine and multiple chlorines

Pharmaceutical Synthesis

TCIB is primarily utilized as a chemical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. The compound's halogenated nature contributes to its ability to form diverse chemical structures that can exhibit biological activity.

Antimicrobial Activity

Research indicates that derivatives of TCIB demonstrate significant antimicrobial properties. A study on poly-substituted benzene derivatives highlighted that 2,4,5-trichloro iodobenzene exhibited activity against several bacterial strains and fungi, including Candida albicans and Micrococcus luteus . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents:

Table 2: Antimicrobial Activity of Poly-substituted Benzene Derivatives

CompoundMIC (µg/mL) against Bacteria/Fungi
2,4,5-Trichloro iodobenzene100 (Bacillus subtilis)
100 (Micrococcus luteus)
800 (Bacillus megaterium)
--- (Candida albicans)

Study on Antifungal Properties

In a specific case study focusing on the antifungal properties of halogenated compounds, TCIB derivatives were tested against Candida albicans. The results indicated that certain substitutions on the benzene ring significantly enhanced antifungal activity compared to unsubstituted or less halogenated analogs .

Molecular Docking Studies

Molecular docking studies have been employed to assess the interaction between TCIB derivatives and various biological targets. These studies reveal potential binding affinities with key proteins involved in inflammation and infection processes. For example, certain derivatives showed promising interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drug development .

Q & A

Basic Research Questions

Q. How can 1,2,4-Trichloro-5-iodobenzene be unambiguously identified in laboratory settings?

  • Methodology : Use a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : The molecular ion peak at m/z 307.34 confirms the molecular weight .
  • NMR : Distinct signals for aromatic protons (e.g., singlet at δ ~7.6 ppm for the deshielded iodine-substituted aromatic proton) and chlorine/iodine coupling patterns .
  • InChIKey : Cross-reference with the unique identifier KKXMBRLCXIPURK-UHFFFAOYSA-N .
    • Validation : Compare experimental data with databases like PubChem or CAS Common Chemistry (CC-BY-NC 4.0 license) .

Q. What are the critical physical properties influencing its handling and storage?

  • Key Properties :

  • Melting Point : 56–58°C (requires storage below ambient temperature to avoid decomposition) .
  • Boiling Point : 293°C at 110 torr (vacuum distillation recommended for purification) .
  • Density : 2.085 g/cm³ (affects solvent selection for reactions).
    • Storage : Seal in airtight containers under inert gas (e.g., N₂) in dry, dark conditions to prevent halogen exchange or oxidation .

Q. What are the standard synthetic routes to prepare this compound?

  • Method 1 : Halogenation of benzene derivatives via directed ortho-metalation (DoM) using iodine monochloride (ICl) in the presence of directing groups .
  • Method 2 : Suzuki-Miyaura coupling of 1,2,4-trichlorobenzene with iodobenzene derivatives under palladium catalysis .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) and confirm purity by GC-MS .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of this compound for complex molecule synthesis?

  • Strategy :

  • Transmetallation : Use isopropylmagnesium iodide to generate a Grignard reagent, enabling selective substitution at the iodine position (e.g., forming benzaldehyde derivatives via DMF addition) .
  • Borylation : Miyaura borylation of aryl halides to install boronate esters for subsequent cross-coupling .
    • Challenges : Competing reactivity of chlorine substituents requires precise temperature control (−78°C to 0°C) and stoichiometric Mg activation .

Q. How can discrepancies in reported reaction yields for halogen-exchange reactions be resolved?

  • Analysis :

  • Variable Factors : Trace moisture (hydrolyzes intermediates), solvent polarity (polar aprotic solvents favor iodine retention), and catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂) .
  • Experimental Design : Conduct DOE (Design of Experiments) to isolate critical variables. Use anhydrous solvents and rigorous Schlenk techniques for reproducibility .
    • Data Validation : Cross-check with independent synthetic routes (e.g., Sonogashira coupling for ethynyl derivatives) .

Q. What advanced analytical methods are suitable for characterizing its degradation products?

  • Techniques :

  • HPLC-MS : Detect dehalogenated byproducts (e.g., 1,2,4-trichlorobenzene) using a C18 column and acetonitrile/water gradient .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., ethynylbenzene analogs) .
    • Quantitative Analysis : Use ICP-MS to track iodine loss during thermal degradation .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on its stability under ambient conditions?

  • Resolution :

  • Controlled Studies : Replicate experiments under varying humidity (0–80% RH) and oxygen levels. Stability decreases significantly above 40% RH due to hydrolysis .
  • Peer Review : Share raw data (e.g., NMR spectra, reaction logs) via open-access platforms to enable independent validation .

Q. Methodological Tables

Property Value Source
Molecular Weight307.34 g/mol
Melting Point56–58°C
Boiling Point (110 torr)293°C
LogP4.25
InChIKeyKKXMBRLCXIPURK-UHFFFAOYSA-N

Properties

IUPAC Name

1,2,4-trichloro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXMBRLCXIPURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291350
Record name 1,2,4-Trichloro-5-iodobenzene
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Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-82-6
Record name 1,2,4-Trichloro-5-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7145-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 74997
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Record name 7145-82-6
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Record name 1,2,4-Trichloro-5-iodobenzene
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Record name Benzene, 1,2,4-trichloro-5-iodo
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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